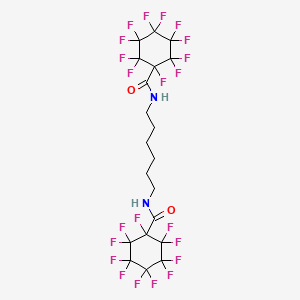![molecular formula C17H14ClN5O6 B15018009 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B15018009.png)
(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes both nitro and chloro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step usually involves the formation of the butanamide structure through a condensation reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the desired purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
類似化合物との比較
Similar Compounds
- (3E)-3-{[(3-BROMO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE
- (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-AMINOPHENYL)BUTANAMIDE
Uniqueness
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H14ClN5O6 |
|---|---|
分子量 |
419.8 g/mol |
IUPAC名 |
3-chloro-4-nitro-N-[(E)-[4-(2-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H14ClN5O6/c1-10(8-16(24)19-13-4-2-3-5-15(13)23(28)29)20-21-17(25)11-6-7-14(22(26)27)12(18)9-11/h2-7,9H,8H2,1H3,(H,19,24)(H,21,25)/b20-10+ |
InChIキー |
FZIMUCHKUYRMOE-KEBDBYFISA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15017938.png)
![2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017943.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15017971.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15017975.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)

![4-fluoro-N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B15017996.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15018003.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15018004.png)
![N-[(Z)-(4-bromophenyl)methylidene]-2-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine](/img/structure/B15018012.png)

